4-Benzyloxy-3-methoxycinnamic acid

Lipophilicity Membrane permeability Drug distribution

4-Benzyloxy-3-methoxycinnamic acid (CAS 7152-95-6, synonym: benzyl ferulic acid, NSC is a synthetic cinnamic acid derivative bearing a 4-benzyloxy and a 3-methoxy substitution on the aromatic ring. It belongs to the phenylpropanoid class and is structurally derived from ferulic acid (4-hydroxy-3-methoxycinnamic acid) by benzyl protection of the phenolic 4-OH group.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 7152-95-6
Cat. No. B1588604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-3-methoxycinnamic acid
CAS7152-95-6
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2
InChIInChI=1S/C17H16O4/c1-20-16-11-13(8-10-17(18)19)7-9-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19)/b10-8-
InChIKeyWSOBQOYHYGVEIR-NTMALXAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-3-methoxycinnamic acid (CAS 7152-95-6): Physicochemical Identity and Comparator Landscape for Scientific Procurement


4-Benzyloxy-3-methoxycinnamic acid (CAS 7152-95-6, synonym: benzyl ferulic acid, NSC 16729) is a synthetic cinnamic acid derivative bearing a 4-benzyloxy and a 3-methoxy substitution on the aromatic ring [1]. It belongs to the phenylpropanoid class and is structurally derived from ferulic acid (4-hydroxy-3-methoxycinnamic acid) by benzyl protection of the phenolic 4-OH group . The compound has a molecular formula of C₁₇H₁₆O₄, a molecular weight of 284.31 g/mol, a melting point of 188 °C, and a predicted XLogP3 of 3.1 [1]. Its closest structural comparators include ferulic acid (CAS 1135-24-6), 4-benzyloxycinnamic acid (CAS 6272-45-3), 3,4-dimethoxycinnamic acid, and cinnamic acid itself. The compound is listed in the NCI/DTP repository under NSC 16729 and is commercially available as a research intermediate .

Why Ferulic Acid Cannot Substitute for 4-Benzyloxy-3-methoxycinnamic acid (CAS 7152-95-6) in Research Applications


The substitution of the 4-OH group in ferulic acid with a benzyloxy moiety fundamentally alters three critical molecular properties: lipophilicity, radical-scavenging mechanism, and biological target engagement. Ferulic acid (XLogP ≈ 1.5) relies on its free phenolic -OH for direct hydrogen-atom-transfer antioxidant activity, whereas the benzyl-protected analog (XLogP3 = 3.1) partitions approximately 40-fold more favorably into octanol [1][2]. This shift from a hydrophilic radical scavenger to a lipophilic compound with distinct intracellular distribution profiles means that in-class cinnamic acid derivatives are not interchangeable—each substitution pattern drives a unique pharmacological fingerprint [3]. The quantitative evidence below demonstrates that 4-benzyloxy-3-methoxycinnamic acid occupies a differentiated position relative to its nearest structural neighbors, with implications for procurement decisions in medicinal chemistry, chemical biology, and cosmetic ingredient development.

Quantitative Differentiation Evidence for 4-Benzyloxy-3-methoxycinnamic acid (CAS 7152-95-6) Against Key Comparators


Lipophilicity Differential: Target Compound vs. Ferulic Acid — 40-Fold Octanol-Water Partitioning Advantage

The target compound exhibits a computed XLogP3 of 3.1, compared to ferulic acid's XLogP of 1.5 [1]. This ΔXLogP of +1.6 translates to approximately 40-fold greater partitioning into octanol, reflecting the replacement of the hydrophilic 4-OH group with the lipophilic benzyloxy substituent. The increased lipophilicity is predicted to enhance passive membrane permeability and alter subcellular distribution, a property leveraged in the design of ferulic acid-based cosmetic ingredients where hydrophobicity correlates with skin penetration and formulation compatibility [2].

Lipophilicity Membrane permeability Drug distribution

Cytotoxicity Against Human Colon Carcinoma (HCT116): Benzyl Ferulate as Most Active Derivative in a Ferulic Acid Ester Series

In a systematic study of ferulic acid ester derivatives, benzyl ferulate (the benzyl ester corresponding to the target compound's structural motif) exhibited IC50 = 0.0077 g/L against the HCT116 human colon carcinoma cell line, making it the most active compound among all tested derivatives [1]. All tested synthetic compounds were more cytotoxic than free ferulic acid, which served as the baseline comparator. Phenylethyl ferulate showed comparable activity (IC50 = 0.0065 g/L), while feruloylated wheat-bran oligosaccharides were less active than free ferulic acid [1]. This data demonstrates that the benzyl modification on the ferulic acid scaffold confers a substantial gain in antiproliferative potency against colorectal cancer cells.

Cytotoxicity Colon cancer HCT116

RNase L Activation: Sub-Nanomolar Potency of 4-Benzyloxy-3-methoxycinnamic acid as a Unique Mechanistic Feature

The target compound (registered as NSC 16729 in the NCI/DTP repository) was tested for its ability to activate RNase L, an interferon-regulated endoribonuclease involved in antiviral and antiproliferative defense. The compound activated RNase L with an IC50 of 2.30 nM in a cell-free assay measuring inhibition of protein synthesis in mouse L-cell extracts [1]. This sub-nanomolar potency is notable; however, no direct comparator data for ferulic acid or other cinnamic acid derivatives in the same assay is currently available in the public domain. The activation of the 2-5A/RNase L pathway represents a mechanistic axis that is structurally enabled by the benzyloxy substitution pattern and is not a recognized activity of the parent ferulic acid scaffold.

RNase L activation Interferon pathway Antiviral

Thermal Stability Differentiation: 188 °C Melting Point vs. Ferulic Acid (168–172 °C) and Cinnamic Acid (133 °C)

4-Benzyloxy-3-methoxycinnamic acid exhibits a melting point of 188 °C, which is 16–20 °C higher than that of ferulic acid (168–172 °C) and 55 °C higher than that of unsubstituted cinnamic acid (133 °C) [1][2]. The elevated melting point reflects stronger intermolecular interactions in the crystalline state conferred by the benzyloxy substituent. This thermal stability differential has practical implications for solid-state formulation development, elevated-temperature reaction conditions, and purification protocols where thermal degradation of lower-melting analogs may be a concern.

Thermal stability Melting point Formulation

Radical Scavenging Mechanism Shift: Absence of Free Phenolic -OH Abolishes Direct Antioxidant Activity Relative to Ferulic Acid

Structure-activity relationship studies on cinnamic acid derivatives have established that the presence of a free phenolic hydroxyl group is the primary determinant of direct radical scavenging activity (RSA) [1]. Ferulic acid, bearing a free 4-OH group, demonstrates a DPPH IC50 of 15.20 ± 4.61 µM [2]. In contrast, 4-benzyloxy-3-methoxycinnamic acid lacks any free phenolic -OH group (the 4-position is blocked by the benzyl ether), which, according to established SAR, precludes direct hydrogen-atom-transfer-based radical scavenging [1]. The study explicitly states that cinnamic acid derivatives not having any O-H group exhibit the highest ionization potential (IP) values, correlating with the lowest antioxidant potential [1]. This mechanistic distinction means the target compound cannot substitute for ferulic acid in applications requiring direct free radical scavenging, but conversely may demonstrate superior oxidative stability in formulations where premature antioxidant consumption is undesirable.

Radical scavenging Antioxidant mechanism Structure-activity relationship

Recommended Application Scenarios for 4-Benzyloxy-3-methoxycinnamic acid (CAS 7152-95-6) Based on Quantitative Differentiation Evidence


Lipophilic Prodrug Design and Membrane Permeability Studies

The 40-fold increase in octanol-water partitioning (XLogP3 3.1 vs. ferulic acid XLogP 1.5) positions 4-benzyloxy-3-methoxycinnamic acid as a preferred scaffold for lipophilic prodrug design [1]. The benzyl group can be removed under mild hydrogenolysis conditions to release the parent ferulic acid intracellularly, making this compound an ideal starting material for the synthesis of esterase- or reductase-activated prodrugs. This application is directly supported by the differential cytotoxicity data showing that benzyl-modified ferulic acid derivatives are substantially more active against HCT116 colon carcinoma cells than the parent acid [2].

Negative Control and Mechanistic Probe in Antioxidant Research

Because the 4-benzyloxy group eliminates the free phenolic -OH required for direct hydrogen-atom-transfer radical scavenging, the target compound serves as an ideal negative control in antioxidant studies involving ferulic acid or caffeic acid [3]. Researchers can use it to distinguish between direct radical-scavenging mechanisms and other antioxidant pathways (e.g., Nrf2 activation, metal chelation) that are independent of the free phenolic -OH. The established SAR from the Siberian Federal University study supports this application [3].

Synthetic Intermediate for Cinnamic-Acid-Based Therapeutic Candidates

The compound is commercially available and used as a key intermediate in the synthesis of hydantoin derivatives, kojopyran analogs, and lignan natural products [4]. Its crystalline nature (mp 188 °C) facilitates purification and handling in multi-step synthetic sequences. The benzyl-protected 4-OH position allows chemists to perform transformations on the carboxylic acid or the α,β-unsaturated system without interference from the phenolic hydroxyl, a synthetic advantage over ferulic acid which requires orthogonal protection strategies [1].

Cosmetic Ingredient Development Leveraging Enhanced Hydrophobicity

As noted in the foundational study by Kayahara et al., more hydrophobic ferulic acid derivatives may be particularly efficacious as cosmetic ingredients [5]. The target compound's XLogP3 of 3.1, combined with the absence of direct radical-scavenging activity (which can cause formulation instability in oxygen-exposed products), makes it a candidate for skin-penetration-enhanced cosmetic formulations where the benzyl group can serve as a protecting moiety that is metabolically cleaved upon dermal absorption to release active ferulic acid in situ.

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